1-Ethylcyclohexyl but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylcyclohexyl but-2-enoate, also known as 2-Butenoic acid, 1-ethylcyclohexyl ester, is an organic compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . This compound is characterized by its ester functional group, which is derived from the reaction between an alcohol and a carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethylcyclohexyl but-2-enoate can be synthesized through the esterification reaction between 1-ethylcyclohexanol and but-2-enoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-Ethylcyclohexyl but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
1-Ethylcyclohexyl but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances and flavoring agents due to its ester functional group
Mechanism of Action
The mechanism of action of 1-ethylcyclohexyl but-2-enoate involves its interaction with specific molecular targets, such as enzymes. For example, esterases can hydrolyze the ester bond, leading to the formation of the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial in various biological processes and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylcyclohexyl but-2-enoate
- 1-Propylcyclohexyl but-2-enoate
- 1-Butylcyclohexyl but-2-enoate
Uniqueness
1-Ethylcyclohexyl but-2-enoate is unique due to its specific alkyl chain length and cyclohexyl ring structure. These structural features influence its reactivity and physical properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H20O2 |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(1-ethylcyclohexyl) (E)-but-2-enoate |
InChI |
InChI=1S/C12H20O2/c1-3-8-11(13)14-12(4-2)9-6-5-7-10-12/h3,8H,4-7,9-10H2,1-2H3/b8-3+ |
InChI Key |
JXFKAAZSAUUXLC-FPYGCLRLSA-N |
Isomeric SMILES |
CCC1(CCCCC1)OC(=O)/C=C/C |
Canonical SMILES |
CCC1(CCCCC1)OC(=O)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.